1-(1-Adamantylcarbonyl)piperazine
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Overview
Description
Adamantan-1-yl-piperazin-1-yl-methanone is a chemical compound with the molecular formula C15H24N2O It is known for its unique structure, which combines an adamantane moiety with a piperazine ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantan-1-yl-piperazin-1-yl-methanone typically involves the reaction of adamantan-1-yl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of Adamantan-1-yl-piperazin-1-yl-methanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Adamantan-1-yl-piperazin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with modified piperazine rings.
Scientific Research Applications
Adamantan-1-yl-piperazin-1-yl-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Adamantan-1-yl-piperazin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl-acetate: Similar structure but with an acetate group instead of a piperazine ring.
Adamantan-1-yl-methylamine: Contains a methylamine group instead of a piperazine ring.
Adamantan-1-yl-ethanol: Features an ethanol group in place of the piperazine ring.
Uniqueness
Adamantan-1-yl-piperazin-1-yl-methanone is unique due to its combination of the adamantane and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
1-adamantyl(piperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,16H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSAELWLMDLKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589438 |
Source
|
Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29869-08-7 |
Source
|
Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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